molecular formula C9H9N3O2 B6359935 Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate CAS No. 174903-39-0

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate

Cat. No.: B6359935
CAS No.: 174903-39-0
M. Wt: 191.19 g/mol
InChI Key: MNLQXRPPGKYZHB-UHFFFAOYSA-N
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Description

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzotriazole ring, which imparts unique chemical properties.

Mechanism of Action

Target of Action

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a compound that has been studied for its antimicrobial properties . The primary targets of this compound are likely to be microbial cells, particularly bacterial strains such as Escherichia coli and Bacillus subtilis, and fungal strains such as Aspergillus niger and Candida albicans . These organisms are known to cause various infections and diseases, and the compound’s action against them can help control the spread of these diseases.

Mode of Action

It is suggested that the compound interacts with the microbial cells, leading to their inhibition or death . The compound may interfere with essential biochemical processes within the microbial cells, disrupting their normal function and growth.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and proliferation of microbial cells . This could include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with DNA replication.

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth . This is achieved through the compound’s interaction with microbial cells, leading to their death or inhibition. This can help control the spread of microbial infections and diseases.

Biochemical Analysis

Biochemical Properties

Benzotriazole derivatives have been shown to exhibit excellent binding affinities to a range of proteins This suggests that Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given the known properties of benzotriazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate typically involves the reaction of benzotriazole with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is unique due to its specific ester functional group and the presence of the benzotriazole ring. This combination imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Properties

IUPAC Name

methyl 2-(benzotriazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-10-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLQXRPPGKYZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299615
Record name Methyl 2H-benzotriazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174903-39-0
Record name Methyl 2H-benzotriazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174903-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2H-benzotriazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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